(R)-1,3-Dimethyl-piperazin-2-one Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
(R)-1,3-Dimethyl-piperazin-2-one Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview of (R)-1,3-Dimethyl-piperazin-2-one hydrochloride, a chiral building block with significant applications in modern drug discovery and development. We will delve into its chemical properties, synthesis, and analytical characterization, with a focus on its role as a key structural motif in the design of innovative therapeutics, particularly in the realms of neuroactive compounds and kinase inhibitors.
Core Molecular Attributes
(R)-1,3-Dimethyl-piperazin-2-one hydrochloride is a chiral heterocyclic compound. The hydrochloride salt enhances its stability and solubility in aqueous media, making it amenable to various synthetic and biological testing conditions.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties is paramount for the effective utilization of this molecule in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃ClN₂O | |
| Molecular Weight | 164.64 g/mol | |
| Appearance | White crystalline powder | |
| Purity | ≥98.0% |
The free base, (R)-1,3-Dimethylpiperazin-2-one, has a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g/mol .
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (R)-1,3-Dimethyl-piperazin-2-one hydrochloride is crucial for its application in stereospecific drug candidates. A common and efficient strategy involves a chiral pool approach, starting from the readily available amino acid, (R)-alanine (a stereoisomer of D-alanine).
Synthetic Pathway Overview
The synthesis can be conceptualized as a multi-step process that establishes the piperazinone core with the desired stereochemistry at the C3 position, followed by N-methylation and salt formation. A plausible synthetic route is outlined below, adapted from established methods for similar chiral piperazinones.[1]
Detailed Experimental Protocol (Adapted from[2])
Step 1: Synthesis of Ethyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate
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To a solution of (R)-alanine ethyl ester hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (NEt₃, 1.1 equivalents) and stir at room temperature for 15 minutes to neutralize the hydrochloride salt.
-
Filter the resulting triethylammonium chloride salt and collect the filtrate containing the free amino ester.
-
In a separate flask, prepare N-Cbz-aminoacetaldehyde.
-
To the filtrate, add the N-Cbz-aminoacetaldehyde (1 equivalent) and stir for 15 minutes at 0°C.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected diamine intermediate.
Step 2: Cyclization to form (R)-4-Cbz-3-methylpiperazin-2-one
-
Dissolve the purified diamine intermediate in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution at reflux for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Step 3: N-Methylation to form (R)-4-Cbz-1,3-dimethylpiperazin-2-one
-
Dissolve the cyclized product in a suitable aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Cool the solution to 0°C and add sodium hydride (NaH, 1.2 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add methyl iodide (MeI, 1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the N-methylated product.
Step 4: Deprotection to (R)-1,3-Dimethyl-piperazin-2-one
-
Dissolve the N-methylated product in methanol or ethanol.
-
Add palladium on carbon (10% Pd/C, catalytic amount).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
Step 5: Hydrochloride Salt Formation
-
Dissolve the crude (R)-1,3-Dimethyl-piperazin-2-one in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, the protons on the piperazinone ring, and the N-H proton (if present in the free base). The chemical shifts and coupling patterns will be indicative of the ring conformation. For substituted piperazines, dynamic NMR studies can reveal information about conformational isomers.[2]
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule, including the carbonyl carbon of the lactam, the two methyl carbons, and the carbons of the piperazine ring.
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique to determine the molecular weight of the compound. For the free base, a prominent peak at m/z 129.1 [M+H]⁺ would be expected. For a related compound, (R)-3-methylpiperazin-2-one, the mass spectrum shows [M+H]⁺ at 115.16 and [M+Na]⁺ at 137.15.[1]
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the gold standard for determining the enantiomeric purity of the final product. Polysaccharide-based chiral columns are often effective for the separation of piperazine derivatives.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous confirmation of the absolute stereochemistry and the three-dimensional structure of the molecule in the solid state. The piperazine ring typically adopts a chair conformation.[3]
Applications in Drug Discovery
The rigid, chiral scaffold of (R)-1,3-Dimethyl-piperazin-2-one makes it a valuable building block in medicinal chemistry.[4][5][6]
Kinase Inhibitors
The piperazine moiety is a common feature in many kinase inhibitors, often serving to enhance solubility and interact with the solvent-exposed region of the kinase active site.[7][8] In the context of Cyclin-Dependent Kinase (CDK) inhibitors, the piperazine ring can play a crucial role in achieving selectivity and potency.[9][10][11]
The (R)-1,3-dimethyl substitution can provide specific steric and electronic interactions within the kinase active site, potentially leading to improved potency and selectivity. The chiral nature of the building block ensures a defined three-dimensional orientation of the substituents, which is often critical for optimal binding to the target protein.
Peptide Mimetics
The piperazin-2-one scaffold can be considered a dipeptide mimic, where the rigid ring structure constrains the conformational flexibility of the backbone. This property is highly desirable in the design of peptidomimetics to improve metabolic stability and oral bioavailability compared to their natural peptide counterparts. The methyl groups at the 1 and 3 positions can mimic the side chains of amino acids like alanine.
Conclusion
(R)-1,3-Dimethyl-piperazin-2-one hydrochloride is a versatile and valuable chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the synthetic accessibility make it an attractive starting material for drug discovery programs targeting a wide range of diseases. A thorough understanding of its synthesis and analytical characterization is crucial for its successful application in the development of next-generation therapeutics.
References
- CN108129404B - Synthesis method of chiral piperazinone derivative - Google P
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (URL not available)
- Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - NIH. (URL not available)
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed Central. (URL not available)
- Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - NIH. (URL not available)
- Representative piperazine derivatives with CDKs inhibitory activity.
- Design of the targeted piperidone‐piperazine conjugates.
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])
-
Synthesis of piperazines - Organic Chemistry Portal. (URL: [Link])
- Crystal Structure of 1,4-Dimethyl 2.5[2'-dispiroindane-1,3-dione]piperazine - Sci-Hub. (URL not available)
- C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (URL not available)
-
(R)-1,3-Dimethylpiperazin-2-one - MySkinRecipes. (URL: [Link])
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (URL: [Link])
-
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - ResearchGate. (URL: [Link])
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL not available)
- Single X‐ray crystal structure of (R)‐Cbz‐deoxyhalofuginone 25 (thermal...
-
Synthesis and X-Ray Structure of copper(II) dinitrate - ResearchGate. (URL: [Link])
-
Complete assignment of the 1H and 13C NMR spectra and conformational analysis of bonellin dimethyl ester - ResearchGate. (URL: [Link])
-
Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles - DigitalCommons@TMC. (URL: [Link])
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. (URL: [Link])
-
The medicinal chemistry of piperazines: A review - Scilit. (URL: [Link])
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - DigitalCommons@TMC. (URL: [Link])
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])
-
New Chemistry of Chiral 1,3-Dioxolan-4-Ones - MDPI. (URL: [Link])
-
A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - MDPI. (URL: [Link])
-
Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC - NIH. (URL: [Link])
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. (URL: [Link])
- CN104402842A - Synthetic method of piperazidines drug intermediate - Google P
Sources
- 1. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 7. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
